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molecular formula C16H10FN3O3 B3301124 6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 90679-48-4

6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B3301124
M. Wt: 311.27 g/mol
InChI Key: CEUDXXPJKVQIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04497816

Procedure details

Ethyl 1-(2-chloroethyl)-6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylate was suspended in 1N sodium hydroxide and the suspension was heated at 70° C. for 4 hours. The precipitate was collected by filtration, and dissolved in water. Then the pH of the solution was adjusted to about 6 with acetic acid. The resulting solid was collected and recrystallized from ethanol to give 6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1-vinyl-1,8-naphthyridine-3-carboxylic acid (Compound 2) (0.22 g, m.p. 254°-257° C.).
Name
Ethyl 1-(2-chloroethyl)-6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]1[C:13]2[C:8](=[CH:9][C:10]([F:20])=[C:11]([C:14]3[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=3)[N:12]=2)[C:7](=[O:21])[C:6]([C:22]([O:24]CC)=[O:23])=[CH:5]1>[OH-].[Na+]>[F:20][C:10]1[CH:9]=[C:8]2[C:13](=[N:12][C:11]=1[C:14]1[CH:15]=[CH:16][N:17]=[CH:18][CH:19]=1)[N:4]([CH:3]=[CH2:2])[CH:5]=[C:6]([C:22]([OH:24])=[O:23])[C:7]2=[O:21] |f:1.2|

Inputs

Step One
Name
Ethyl 1-(2-chloroethyl)-6-fluoro-1,4-dihydro-4-oxo-7-(4-pyridyl)-1,8-naphthyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN1C=C(C(C2=CC(=C(N=C12)C1=CC=NC=C1)F)=O)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=NC1C1=CC=NC=C1)C=C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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